molecular formula C7H6FN3 B12084449 3-Fluoropyrazolo[1,5-a]pyridin-5-amine

3-Fluoropyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B12084449
M. Wt: 151.14 g/mol
InChI Key: KXEANOLOQLNVRE-UHFFFAOYSA-N
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Description

3-Fluoropyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of a fluorine atom at the 3-position and an amine group at the 5-position of the pyrazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes . This reaction is carried out under controlled conditions to ensure the formation of the desired product in moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrazolo[1,5-a]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Fluoropyrazolo[1,5-a]pyridin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropyrazolo[1,5-a]pyridin-5-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

3-Fluoropyrazolo[1,5-a]pyridin-5-amine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrazolo-pyridine structure with a fluorine atom at the 3-position of the pyrazolo ring. This specific fluorination significantly influences its chemical properties and biological activities. The molecular formula is C6_{6}H6_{6}FN3_{3}, and its unique structure allows for various interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases, which are essential for cell cycle regulation. By inhibiting these kinases, the compound shows promise in disrupting uncontrolled cell proliferation, making it a candidate for cancer treatment strategies .

Inhibition of Cyclin-Dependent Kinases

  • Target Kinases : Initial studies suggest that this compound interacts with specific CDKs involved in cell cycle progression.
  • Potential Applications : Its ability to inhibit CDKs may lead to applications in oncology, particularly in targeting tumors that exhibit deregulated cell cycle control.

Biological Activities

In addition to its role as a CDK inhibitor, this compound has been associated with several other biological activities:

  • Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, although further research is required to fully elucidate these properties.
  • Analgesic Effects : There are indications that the compound may possess analgesic properties, contributing to its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related pyrazolo compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
Pyrazolo[1,5-b]pyridineHeterocyclicExhibits different biological activitiesLess studied than pyrazolo[1,5-a] derivatives
4-Amino-pyrazolo[1,5-a]pyridineHeterocyclicKnown for anti-inflammatory propertiesAnti-inflammatory
3-Trifluoromethylpyrazolo[1,5-a]pyridineHeterocyclicIncreased lipophilicityPotential for enhanced bioavailability
Pyrazolo[1,2-b]pyridazineHeterocyclicDifferent ring structureInvestigated for anti-cancer properties

This comparison highlights the specificity of this compound as a selective inhibitor of CDKs compared to other similar compounds that may not exhibit the same level of specificity or potency.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, it demonstrated significant antiproliferative activity against breast and colon cancer cells in specific assays .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. Results indicated a dose-dependent reduction in tumor size when administered at specific concentrations over a defined period.
  • Pharmacokinetic Profiles : Studies have also focused on the pharmacokinetics of this compound. Early findings suggest favorable absorption and distribution characteristics that could support its use in clinical settings .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

3-fluoropyrazolo[1,5-a]pyridin-5-amine

InChI

InChI=1S/C7H6FN3/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H,9H2

InChI Key

KXEANOLOQLNVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)F)C=C1N

Origin of Product

United States

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